molecular formula C17H16N2O B7477381 N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide

Cat. No. B7477381
M. Wt: 264.32 g/mol
InChI Key: FWNROTZKQMSLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
In addition to its anti-tumor effects, N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide has been shown to have immunomodulatory effects, including the inhibition of B-cell activation and proliferation, the suppression of cytokine production, and the modulation of T-cell function. These effects may contribute to the overall efficacy of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide in the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide is its specificity for BTK, which minimizes off-target effects and reduces the potential for toxicity. However, one limitation of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For the development of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide include the evaluation of its efficacy in combination with other agents, such as chemotherapy and immunotherapy, as well as the exploration of its potential in other B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide in clinical settings.

Synthesis Methods

The synthesis of N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide involves several steps, including the reaction of 4-(cyanomethyl)benzyl chloride with 2,3-dimethylbenzamide in the presence of a base and a palladium catalyst to yield the intermediate compound. The intermediate is then treated with a reducing agent to obtain the final product, N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide has demonstrated potent inhibition of BTK activity and has shown efficacy in suppressing tumor growth and inducing apoptosis in B-cell malignancies.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-4-3-5-16(13(12)2)17(20)19-15-8-6-14(7-9-15)10-11-18/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNROTZKQMSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide

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